
Croomine
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Overview
Description
Croomine is a bioactive alkaloid isolated from plants of the Stemona genus, notably Radix Stemonae. It belongs to the stichoneurine group of Stemona alkaloids, characterized by a spiro-γ-lactone moiety attached to a pyrrolo[1,2-a]azepine core . Structurally, this compound (C₁₇H₂₁NO₃) features a bicyclic framework with hydroxylation at specific positions, distinguishing it from other Stemona alkaloids .
Scientific Research Applications
Pharmacological Applications
Croomine exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications.
Antimalarial Activity
This compound has been identified as a potential antimalarial agent. A study demonstrated that this compound showed a significant inhibition rate (33.9%) of electron transfer in Plasmodium falciparum ferredoxin-NADP+ reductase, which is crucial for the parasite's survival . The following table summarizes the inhibitory effects of this compound and related alkaloids on dihydrofolate reductase (DHFR), an important enzyme in the malaria parasite:
Alkaloid | Concentration (ppm) | % Inhibition |
---|---|---|
This compound | 100 | 96.32 |
Epi-croomine | 100 | Moderate |
Tuberostemonine | 100 | Not active |
This indicates that this compound could serve as a lead compound for developing new antimalarial drugs .
Antitussive and Antitubercular Properties
Traditionally, this compound has been used as an antitussive and antitubercular agent in East Asian medicine . Its efficacy in treating coughs and tuberculosis can be attributed to its ability to modulate respiratory functions and inhibit bacterial growth.
Insecticidal Activity
This compound's insecticidal properties have also been investigated. Research shows that alkaloids from Stemona species, including this compound, exhibit potent insecticidal activity against various pests, making them valuable in agricultural applications . The structural characteristics of this compound contribute to its effectiveness as an insecticide.
Synthesis and Structural Studies
The synthesis of this compound and its analogs is an area of ongoing research due to its complex structure and low availability from natural sources. Recent studies have focused on developing efficient synthetic routes to produce this compound analogs with enhanced bioactivity .
Synthetic Methodologies
A notable approach involves the use of enantioselective methods to access the pyrrolidinyl butyrolactone core characteristic of this compound . These advancements are crucial for producing sufficient quantities for research and therapeutic use.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimalarial Efficacy : A study highlighted this compound's ability to inhibit DHFR activity effectively, suggesting its potential as a new class of antimalarial agents .
- Insecticidal Applications : Research conducted on various Stemona alkaloids demonstrated their effectiveness against agricultural pests, supporting their use in sustainable pest management strategies .
Q & A
Basic Research Questions
Q. How can researchers formulate a focused and testable research question for studying Croomine's molecular interactions?
A robust research question should align with frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and address gaps in existing literature. For example: "How do pH variations influence this compound's binding affinity to [specific receptor/enzyme] under controlled in vitro conditions?" This question specifies variables (pH, binding affinity), methodology (in vitro), and novelty (unexplored pH ranges). Preliminary literature reviews and pilot experiments are critical to refine scope and avoid redundancy .
Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?
- Controlled variables : Document reaction conditions (temperature, solvent purity, catalyst ratios) and use standardized protocols (e.g., IUPAC guidelines).
- Replication : Perform triplicate syntheses and characterize outcomes via NMR, MS, and HPLC to confirm consistency .
- Negative controls : Include solvent-only or catalyst-free setups to isolate this compound-specific effects .
Q. Which characterization techniques are essential for validating this compound's structural and functional properties?
- Spectroscopic analysis : NMR for stereochemical confirmation, FTIR for functional groups.
- Chromatographic methods : HPLC for purity (>95%), GC-MS for volatile byproduct identification.
- Crystallography : X-ray diffraction for absolute configuration validation. Always cross-reference data with prior studies (e.g., Journal of Organic Chemistry protocols) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound's reported bioactivity across studies?
- Systematic review : Aggregate data from peer-reviewed journals, excluding non-validated sources (e.g., patents, preprints). Use tools like PRISMA to assess bias .
- Meta-analysis : Apply fixed/random-effects models to quantify heterogeneity. For example, if Study A reports IC₅₀ = 10 µM and Study B reports 50 µM, evaluate variables like cell-line specificity or assay sensitivity .
- Replication studies : Reproduce conflicting experiments under identical conditions to isolate methodological discrepancies .
Q. What computational strategies complement experimental studies of this compound's mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins, validated by mutagenesis data.
- MD simulations : Analyze stability of this compound-protein complexes over 100-ns trajectories (GROMACS/AMBER).
- QSAR models : Corrogate structural features (e.g., substituent electronegativity) with bioactivity datasets. Cross-validate predictions with in vitro assays .
Q. How can cross-disciplinary approaches address gaps in understanding this compound's environmental impact?
- Ecotoxicity assays : Combine Daphnia magna acute toxicity tests (OECD 202) with soil microcosm studies to assess biodegradation pathways.
- Analytical chemistry : Use LC-QTOF-MS to detect this compound metabolites in environmental samples.
- Policy integration : Align findings with regulatory frameworks (e.g., REACH) to prioritize risk assessment parameters .
Q. Methodological and Ethical Considerations
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to Hill or Log-Logistic models (GraphPad Prism) to calculate EC₅₀/IC₅₀.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. analogs) while controlling for family-wise error rates.
- Power analysis : Predefine sample sizes (G*Power) to ensure statistical validity .
Q. How should researchers address ethical challenges in this compound-related animal studies?
- 3Rs compliance : Replace animal models with in silico or 3D cell cultures where feasible.
- IACUC protocols : Detail euthanasia methods, analgesia, and housing conditions (e.g., AAALAC guidelines).
- Data transparency : Publish negative results to avoid publication bias .
Q. Literature and Data Management
Q. What strategies enhance the rigor of literature reviews on this compound's pharmacological potential?
- Database selection : Search PubMed, SciFinder, and Web of Science using MeSH terms (e.g., "this compound AND pharmacokinetics").
- Grey literature : Include conference abstracts (e.g., ACS meetings) for unpublished data.
- Critical appraisal : Use QUADAS-2 to assess bias in in vivo studies .
Q. How can researchers mitigate limitations in long-term stability studies of this compound?
- Accelerated degradation studies : Apply Arrhenius equation to predict shelf-life at 25°C from high-temperature data (40°C/75% RH).
- Real-time monitoring : Use stability-indicating assays (e.g., UPLC-PDA) to track degradation products monthly.
- Data sharing : Contribute results to open-access platforms (e.g., Zenodo) to support meta-analyses .
Q. Handling Ambiguity in Findings
Q. How should researchers revise hypotheses when this compound exhibits unexpected off-target effects?
- Hypothesis iteration : Use abductive reasoning to explore alternative mechanisms (e.g., allosteric modulation vs. competitive inhibition).
- Omics integration : Perform transcriptomics/proteomics to identify unintended pathways.
- Peer consultation : Present preliminary data at consortium meetings for external validation .
Q. What frameworks guide the interpretation of negative results in this compound efficacy trials?
- Bayesian analysis : Calculate posterior probabilities to assess whether non-significance reflects true inefficacy or insufficient power.
- Exploratory subanalyses : Stratify data by covariates (e.g., age, genotype) to identify responsive subgroups.
- Pre-registration : Archive hypotheses and methods on Open Science Framework to distinguish confirmatory vs. exploratory outcomes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Croomine is compared with tuberostemonine , neotuberostemonine , and epi-croomine based on structural features, pharmacokinetics, and biological activities.
Table 1: Structural and Pharmacokinetic Comparison
Key Findings:
Structural Determinants of Activity :
- The spiro-γ-lactone group in this compound enhances BBB penetration, whereas tuberostemonine’s epoxide bridge limits its distribution to peripheral tissues .
- C-6 hydroxylation in this compound is critical for H5N1 neuraminidase binding, a feature absent in epi-croomine, which shows reduced antimalarial activity .
Mechanistic Differences :
- This compound’s antitussive action is centrally mediated, while tuberostemonine and neotuberostemonine act peripherally on cough reflex pathways .
- In malaria, this compound inhibits Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR) by binding to the enzyme’s intermediate site, whereas tuberostemonine disrupts electron transfer by occupying the receptor’s edge .
Therapeutic Implications :
- This compound’s BBB penetration makes it a candidate for neuroactive drug development , but its rapid plasma elimination necessitates formulation improvements .
- Tuberostemonine’s strong apoptotic effects in cancer cells are dose-dependent but restricted to specific extraction solvents (e.g., dichloromethane) .
Properties
CAS No. |
71239-66-2 |
---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3S,3'R,9S,9aS)-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one |
InChI |
InChI=1S/C18H27NO4/c1-11-9-14(22-16(11)20)13-5-6-15-18(7-3-4-8-19(13)15)10-12(2)17(21)23-18/h11-15H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,18-/m0/s1 |
InChI Key |
FOGTVYCUHQOMDW-QANXDEHQSA-N |
SMILES |
CC1CC(OC1=O)C2CCC3N2CCCCC34CC(C(=O)O4)C |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCCC[C@]34C[C@H](C(=O)O4)C |
Canonical SMILES |
CC1CC(OC1=O)C2CCC3N2CCCCC34CC(C(=O)O4)C |
Key on ui other cas no. |
71239-66-2 |
Synonyms |
croomine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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